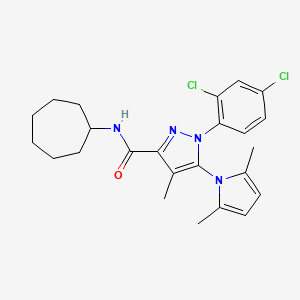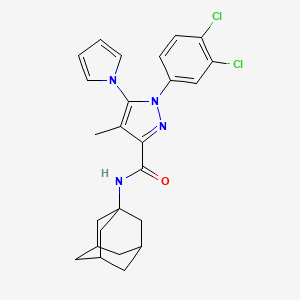![molecular formula C11H14BrN3 B10791987 cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate](/img/structure/B10791987.png)
cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate: is a complex organic compound that features a brominated pyridine ring fused with a hexahydro-pyrrolo[3,4-c]pyrrole structure. The trifluoroacetate group enhances its solubility and stability, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of pyridine followed by cyclization with hexahydro-pyrrolo[3,4-c]pyrrole.
Industrial Production Methods: Industrial production of this compound often employs automated synthesis machines to ensure consistency and scalability. The process involves precise control of temperature, pressure, and reaction time to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the de-brominated pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding studies .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the hexahydro-pyrrolo[3,4-c]pyrrole structure allow it to bind effectively to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines
- Pyrazolo[3,4-b]pyridine derivatives
- Pyrrolidine derivatives
Uniqueness: cis-5-(6-Bromo-pyridin-3-yl)-hexahydro-pyrrolo[3,4-c]pyrrole Trifluoroacetate is unique due to its specific structural features, such as the brominated pyridine ring and the hexahydro-pyrrolo[3,4-c]pyrrole core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H14BrN3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(3aS,6aR)-5-(6-bromopyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H14BrN3/c12-11-2-1-10(5-14-11)15-6-8-3-13-4-9(8)7-15/h1-2,5,8-9,13H,3-4,6-7H2/t8-,9+ |
InChI Key |
HQVCWFIJFDEYEB-DTORHVGOSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=C(C=C3)Br |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791906.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791914.png)
![N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791938.png)

![N-[2-(4-Chlorophenyl)ethyl]1-(3,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791942.png)
![cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride](/img/structure/B10791947.png)

![cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate](/img/structure/B10791955.png)
![cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791961.png)
![cis-2-(6-Biphenyl-3-yl-pyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate](/img/structure/B10791962.png)
![cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791965.png)
![cis-5-(6-Chloropyridin-3-yl)-2,2-dimethyloctahydropyrrolo[3,4-c]-pyrrol-2-ium Iodide](/img/structure/B10791966.png)
![cis-2-Methyl-5-[6-(3-nitrophenyl)-pyridin-3-yl]-octahydro-pyrrolo[3,4-c]pyrrole p-toluenesulfonate](/img/structure/B10791968.png)
![(3aS,6aR)-5-(6-phenylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B10791981.png)
